molecular formula C7H11ClN2O B2884801 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol CAS No. 1006480-06-3

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B2884801
CAS No.: 1006480-06-3
M. Wt: 174.63
InChI Key: ZPGSKABZTAMJDN-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a chloro group and two methyl groups attached to the pyrazole ring, along with an ethanol moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethylene oxide or ethylene glycol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide or ethylene glycol, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under basic conditions.

Major Products Formed

    Oxidation: 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: 2-(4-azido-3,5-dimethyl-1H-pyrazol-1-yl)ethanol or 2-(4-methoxy-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

Scientific Research Applications

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of ethanol.

    2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol: Similar structure but with a methanol moiety instead of ethanol.

    2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propane-1,3-diol: Similar structure but with a propane-1,3-diol moiety instead of ethanol.

Uniqueness

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the ethanol moiety improves its solubility and potential for biological interactions.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGSKABZTAMJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006480-06-3
Record name 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
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